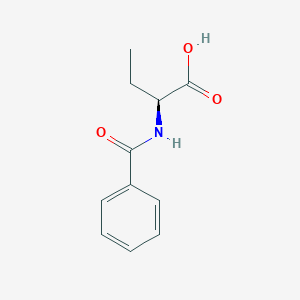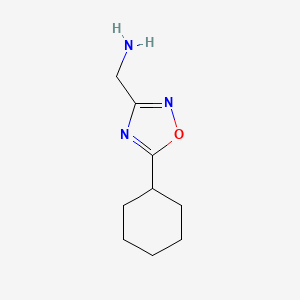
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine” is a chemical compound with the empirical formula C9H15N3O. It has a molecular weight of 181.23 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of this compound is NCC1=NOC(C2CCCCC2)=N1 . This indicates that the compound contains a cyclohexyl group attached to an oxadiazole ring via a methylene bridge. The amine group is also attached to the methylene bridge .Physical And Chemical Properties Analysis
“(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agent Development
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: has been explored for its potential in anticancer drug development. The oxadiazole moiety is known to interact with various biological targets, and modifications to this core structure can lead to compounds with significant anticancer activity. Researchers have synthesized derivatives of this compound to test against a range of cancer cell lines, evaluating their ability to inhibit cell proliferation and induce apoptosis .
Material Science: High-Energy Materials
The oxadiazole ring, present in (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine , is a component of high-energy materials due to its energetic nature. These materials are used in applications requiring rapid energy release, such as propellants and explosives. The stability and energy content of these compounds are of particular interest in the field of material science .
Chemical Synthesis: Building Blocks
This compound serves as a versatile building block in chemical synthesis. Its oxadiazole ring can act as a scaffold for the construction of more complex molecules. It’s particularly useful in the synthesis of polymers, dyes, and pharmaceuticals, where the oxadiazole unit imparts desirable properties like thermal stability and electronic characteristics .
Pharmacology: Vasodilator Research
Oxadiazoles, including (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine , have been investigated for their vasodilatory effects. These compounds can relax blood vessels, potentially leading to new treatments for conditions like hypertension. The mechanism of action often involves the modulation of ion channels or the interference with signal transduction pathways .
Biochemistry: Enzyme Inhibition Studies
The biochemical applications of this compound include enzyme inhibition studies. By altering the enzyme’s activity, researchers can understand the enzyme’s role in various biological processes and diseases. This knowledge is crucial for the development of enzyme inhibitors as therapeutic agents .
Neuropharmacology: Anticonvulsant Properties
In neuropharmacology, derivatives of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine have been assessed for their anticonvulsant properties. These compounds may modulate neurotransmitter release or receptor activity, providing a basis for new treatments for epilepsy and other seizure disorders .
Safety And Hazards
Propiedades
IUPAC Name |
(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h7H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAHYUTBXLOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)
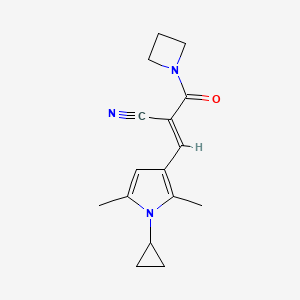
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2933833.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)
![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)
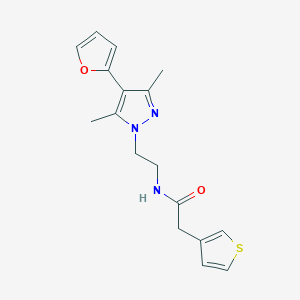
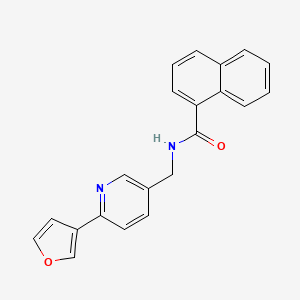
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)
